Aldose Reductase Inhibition: Structural Specificity Within the Floramanoside Family
While an explicit IC50 value for Floramanoside C is not provided in the primary isolation study, its aldose reductase inhibitory activity is confirmed. This activity profile is placed in the context of its structural isomers and analogs isolated from the same source. The study shows that closely related compounds have vastly different potencies, emphasizing that the specific glycosylation pattern of Floramanoside C defines its unique inhibitory profile. For instance, Floramanoside D, a structurally distinct analog, is a potent inhibitor with an IC50 of 2.2 μM, whereas Floramanoside F is practically inactive (>100 μM) [1][2][3].
| Evidence Dimension | Inhibition of Aldose Reductase Enzyme Activity |
|---|---|
| Target Compound Data | Activity confirmed; exact IC50 not reported in primary source [1] |
| Comparator Or Baseline | Floramanoside D (IC50 = 2.2 μM); Floramanoside F (IC50 > 100 μM) [2][3] |
| Quantified Difference | N/A (Inactive vs. highly potent within the same class) |
| Conditions | In vitro enzymatic assay (details per primary reference) [1] |
Why This Matters
Demonstrates that aldose reductase inhibition within this compound class is exquisitely sensitive to structure, making the use of the specific, structurally-defined Floramanoside C critical for reproducible research on the polyol pathway.
- [1] Zhang Y, et al. Antioxidative flavonol glycosides from the flowers of Abelmouschus manihot. J Nat Med. 2013 Jan;67(1):78-85. doi: 10.1007/s11418-012-0651-1. View Source
- [2] MedChemExpress. Floramanoside D - Aldose Reductase Inhibitor. Product Datasheet. View Source
- [3] Hycultec GmbH. Floramanoside F - HY-N17737. Product Datasheet. View Source
